6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one

Catalog No.
S12283131
CAS No.
88952-85-6
M.F
C17H13ClO3
M. Wt
300.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4...

CAS Number

88952-85-6

Product Name

6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one

IUPAC Name

6-chloro-2-(3-methoxyphenyl)-7-methylchromen-4-one

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

InChI

InChI=1S/C17H13ClO3/c1-10-6-17-13(8-14(10)18)15(19)9-16(21-17)11-4-3-5-12(7-11)20-2/h3-9H,1-2H3

InChI Key

RTYTZRWPPQHBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC(=CC=C3)OC

6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its molecular formula is C17H13ClO3C_{17}H_{13}ClO_3 with a molecular weight of approximately 300.7 g/mol. The compound features a chromenone core substituted with a chloro group, a methoxyphenyl moiety, and a methyl group at specific positions, which contributes to its unique chemical properties and biological activities. The compound's structure can be represented by the following canonical SMILES notation: CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC .

, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can yield dihydro derivatives.
  • Substitution: The chloro group can be substituted with nucleophiles, leading to diverse derivatives, enhancing its chemical versatility .

This compound exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage.
  • Antimicrobial Activity: Research indicates that it possesses antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

The synthesis of 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the following steps:

  • Condensation Reaction: The initial step often involves the condensation of 3-methoxybenzaldehyde and 6-chloro-7-methylchromen-4-one under basic conditions, commonly using potassium carbonate as a catalyst in ethanol.
  • Refluxing: The mixture is heated under reflux to facilitate the reaction and formation of the desired product.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to achieve high purity levels .

6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one has various applications, including:

  • Medicinal Chemistry: It serves as a scaffold for synthesizing potential drug candidates targeting various diseases due to its biological activity.
  • Material Science: Its unique properties make it suitable for developing materials with specific characteristics such as fluorescence and photostability.
  • Research Tool: It is used in biochemical studies to understand enzyme interactions and mechanisms of action related to its biological effects .

Studies on the interactions of 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one with biological targets reveal that it binds to specific enzymes and receptors, modulating their activity. Its antioxidant mechanism involves scavenging free radicals and inhibiting oxidative stress pathways. Further research is ongoing to elucidate the exact molecular targets and pathways involved in its biological effects .

Several compounds share structural similarities with 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-oneC16H11ClO3C_{16}H_{11}ClO_3Contains a different methoxy substitution position
6-Chloro-7-methoxy-3-methyl-4H-chromen-4-oneC11H9ClO3C_{11}H_{9}ClO_3Lacks the phenyl substitution at position 2
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-chromen-4-oneC17H15O5C_{17}H_{15}O_5Features multiple hydroxyl groups enhancing polarity

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The unique arrangement of substituents in 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one contributes significantly to its distinct properties compared to these similar compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

300.0553220 g/mol

Monoisotopic Mass

300.0553220 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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